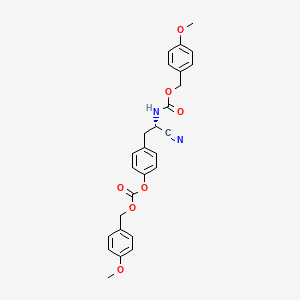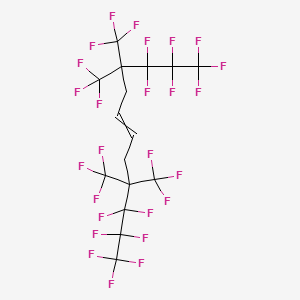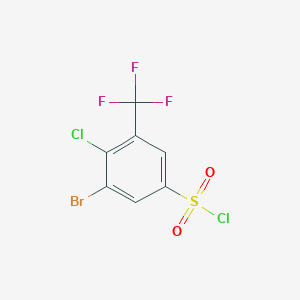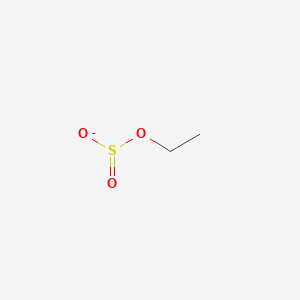
2,5-Di(3-hydroxymethylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(3-hydroxymethylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by the presence of two 3-hydroxymethylphenyl groups attached to the 2 and 5 positions of the thiophene ring. This compound has a molecular formula of C18H16O2S and a molecular weight of 296.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(3-hydroxymethylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with substituted benzaldehydes. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an appropriate solvent like ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(3-hydroxymethylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2,5-Di(3-formylphenyl)thiophene or 2,5-Di(3-carboxyphenyl)thiophene.
Reduction: Formation of 2,5-Di(3-hydroxymethylphenyl)dihydrothiophene.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Di(3-hydroxymethylphenyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 2,5-Di(3-hydroxymethylphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The thiophene ring’s aromatic nature allows it to engage in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Di(3-methylphenyl)thiophene
- 2,5-Di(3-ethylphenyl)thiophene
- 2,5-Di(3-methoxyphenyl)thiophene
Uniqueness
2,5-Di(3-hydroxymethylphenyl)thiophene is unique due to the presence of hydroxymethyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds with methyl, ethyl, or methoxy substituents, the hydroxymethyl groups offer additional sites for functionalization and interaction with biological targets .
Properties
Molecular Formula |
C18H16O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[3-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]phenyl]methanol |
InChI |
InChI=1S/C18H16O2S/c19-11-13-3-1-5-15(9-13)17-7-8-18(21-17)16-6-2-4-14(10-16)12-20/h1-10,19-20H,11-12H2 |
InChI Key |
SZRCFLQGPGAIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C3=CC=CC(=C3)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12063344.png)




![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)



